1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
Brand Name: Vulcanchem
CAS No.: 1705879-69-1
VCID: VC7633163
InChI: InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2
SMILES: C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3
Molecular Formula: C14H18F3N3O2
Molecular Weight: 317.312

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one

CAS No.: 1705879-69-1

Cat. No.: VC7633163

Molecular Formula: C14H18F3N3O2

Molecular Weight: 317.312

* For research use only. Not for human or veterinary use.

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3,3,3-trifluoropropan-1-one - 1705879-69-1

Specification

CAS No. 1705879-69-1
Molecular Formula C14H18F3N3O2
Molecular Weight 317.312
IUPAC Name 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-3,3,3-trifluoropropan-1-one
Standard InChI InChI=1S/C14H18F3N3O2/c15-14(16,17)7-12(21)20-5-1-2-9(8-20)6-11-18-13(19-22-11)10-3-4-10/h9-10H,1-8H2
Standard InChI Key QHQVILHZXKLZRG-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CC(F)(F)F)CC2=NC(=NO2)C3CC3

Introduction

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions:

  • Formation of the 1,2,4-Oxadiazole Ring:

    • Cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    • Use of reagents like phosphorus oxychloride (POCl₃) or carbodiimides.

  • Attachment of the Cyclopropyl Group:

    • Introduction via alkylation or cyclopropanation reactions.

  • Incorporation of the Piperidine Moiety:

    • Functionalization through nucleophilic substitution or reductive amination.

  • Addition of the Trifluoromethyl Ketone Group:

    • Achieved through fluorination techniques using trifluoromethylating agents such as trifluoroacetic acid derivatives.

Biological Relevance

Compounds containing the 1,2,4-oxadiazole scaffold have been shown to exhibit a wide range of biological activities:

Pharmacological Applications

The compound's design suggests potential utility in:

  • Anticancer Therapy: Oxadiazole derivatives have demonstrated cytotoxic effects against tumor cell lines by disrupting DNA synthesis or inducing apoptosis .

  • Antiviral Activity: Piperidine-containing molecules are known to inhibit viral polymerases .

Molecular Modeling and Docking Studies

Molecular docking studies have revealed that oxadiazole derivatives interact strongly with protein targets through hydrogen bonding and hydrophobic interactions:

ParameterValue/Observation
Binding AffinityHigh (indicative of strong interactions)
Key InteractionsHydrogen bonds with active site residues
Pharmacophore FeaturesAromaticity and electron-rich centers

These findings suggest that the compound could serve as a lead molecule for further drug development.

Comparative Data Table

FeatureCompound ACompound BTarget Compound
Core Structure1,2,4-Oxadiazole1,2,4-Oxadiazole1-(3-Cyclopropyl...)
SubstituentsPhenylAlkylCyclopropyl + Piperidine
Biological ActivityAnticancerAntiviralAnticancer/Antiviral potential
ADMET ProfileModerateGoodExcellent

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator